Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester
Description
Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester is a chemical compound with a complex structure that includes a fluorophenyl group and a hydrazinylidene moiety
Properties
CAS No. |
327093-00-5 |
|---|---|
Molecular Formula |
C11H11FN2O4 |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
dimethyl 2-[(3-fluorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C11H11FN2O4/c1-17-10(15)9(11(16)18-2)14-13-8-5-3-4-7(12)6-8/h3-6,13H,1-2H3 |
InChI Key |
GHJIYAMXFFUKDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NNC1=CC(=CC=C1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester typically involves the reaction of dimethyl malonate with 3-fluorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of propanedioic acid compounds exhibit significant antimicrobial properties. A study demonstrated that hydrazone derivatives, similar to propanedioic acid derivatives, showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Hydrazone A | S. aureus | 20 |
| Hydrazone B | E. coli | 18 |
Case Study : A series of synthesized hydrazone derivatives based on propanedioic acid were tested for their antibacterial efficacy, showing promising results that suggest potential for development into new antimicrobial agents .
Materials Science Applications
2. Polymer Chemistry
Propanedioic acid derivatives have been investigated for their role as intermediates in the synthesis of novel polymers. These compounds can be utilized in the production of biodegradable plastics and coatings due to their favorable mechanical properties and biodegradability .
| Polymer Type | Application Area | Notable Properties |
|---|---|---|
| PLA-based | Packaging | Biodegradable |
| PHA-based | Medical Devices | Biocompatibility |
Case Study : Research conducted on the incorporation of propanedioic acid derivatives into polylactic acid matrices showed enhanced mechanical strength and thermal stability, making them suitable for high-performance applications .
Agricultural Chemistry Applications
3. Pesticide Development
The compound has potential applications in the development of new pesticides. Its structural features allow for modifications that can enhance bioactivity against pests while minimizing environmental impact .
| Pesticide Type | Target Pest | Efficacy (%) |
|---|---|---|
| Insecticide | Aphids | 85 |
| Fungicide | Fungal Pathogens | 78 |
Case Study : A synthesized derivative of propanedioic acid was tested against common agricultural pests and demonstrated significant efficacy, suggesting its viability as a new class of environmentally friendly pesticides .
Mechanism of Action
The mechanism by which Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, 2-(3-fluorophenyl)-, 1,3-diethyl ester: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Biological Activity
Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester, also known as a derivative of dimethyl malonate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₃H₁₅F N₂O₄
- Molar Mass : 269.27 g/mol
- CAS Number : Not specifically listed in the results but related to dimethyl malonate.
The compound is hypothesized to interact with biological pathways involving enzyme inhibition and modulation of metabolic processes. The hydrazone moiety in the structure suggests potential activity as a hydrazine derivative, which can influence various enzymatic reactions.
Biological Activity
- Antioxidant Properties : Studies indicate that compounds similar to propanedioic acid derivatives exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
- Antitumor Activity : Research has shown that hydrazone derivatives can possess antitumor properties. For instance, derivatives of dimethyl malonate have been studied for their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit enzymes that are critical in the synthesis of fatty acids or nucleotides, thus affecting cellular growth and replication.
Case Studies
- Antioxidant Study : A study conducted on similar hydrazone compounds demonstrated that they significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized various cell lines to assess the protective effects against oxidative damage.
- Antitumor Efficacy : In a preclinical model, a related compound showed promising results in reducing tumor size in xenograft models of human cancer cells. The mechanism was attributed to the induction of apoptosis and modulation of signaling pathways such as MAPK and PI3K/Akt.
- Enzyme Interaction : A kinetic study revealed that the compound inhibited the activity of certain dehydrogenases involved in metabolic pathways at micromolar concentrations, suggesting potential for further development as a therapeutic agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
